molecular formula C19H22N2O4 B12403617 11-Hydroxygelsenicine

11-Hydroxygelsenicine

Cat. No.: B12403617
M. Wt: 342.4 g/mol
InChI Key: ZXUAITOHPKQHGN-NWPJSNQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxygelsenicine is a 11-hydroxy-substituted gelsedine-type indole alkaloid compound isolated from the ethanol extract of the stems of Gelsemium elegans . It is known for its unique chemical structure and biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Hydroxygelsenicine is typically isolated from the stems of Gelsemium elegans using ethanol extraction . The extraction process involves soaking the plant material in ethanol, followed by filtration and concentration to obtain the crude extract. The compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, and its production is limited to research and small-scale laboratory settings .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxygelsenicine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

(1R,2S,4S,7R,8S)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one

InChI

InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1

InChI Key

ZXUAITOHPKQHGN-NWPJSNQLSA-N

Isomeric SMILES

CCC1=N[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC

Canonical SMILES

CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC

Origin of Product

United States

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